5-{[3-CARBOXY-4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}-2-(THIOPHENE-2-AMIDO)BENZOIC ACID
Overview
Description
5-{[3-CARBOXY-4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}-2-(THIOPHENE-2-AMIDO)BENZOIC ACID is a complex organic compound that features a benzoic acid core substituted with thiophene-2-amido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-CARBOXY-4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}-2-(THIOPHENE-2-AMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times, and ensuring high yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{[3-CARBOXY-4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}-2-(THIOPHENE-2-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles, with conditions varying depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-{[3-CARBOXY-4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}-2-(THIOPHENE-2-AMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for more advanced compounds.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-{[3-CARBOXY-4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}-2-(THIOPHENE-2-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: An organic compound with similar structural features, used in various chemical reactions and applications.
Thiophene-3-carboxylic acid: Another thiophene derivative with distinct properties and applications.
Uniqueness
5-{[3-CARBOXY-4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}-2-(THIOPHENE-2-AMIDO)BENZOIC ACID is unique due to its specific substitution pattern and the presence of both benzoic acid and thiophene-2-amido groups. This combination of functional groups imparts unique chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-[[3-carboxy-4-(thiophene-2-carbonylamino)phenyl]methyl]-2-(thiophene-2-carbonylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O6S2/c28-22(20-3-1-9-34-20)26-18-7-5-14(12-16(18)24(30)31)11-15-6-8-19(17(13-15)25(32)33)27-23(29)21-4-2-10-35-21/h1-10,12-13H,11H2,(H,26,28)(H,27,29)(H,30,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZPJSZZUQYNIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CS4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.